molecular formula C11H10N2O2 B3305846 3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid CAS No. 924646-07-1

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Cat. No. B3305846
CAS RN: 924646-07-1
M. Wt: 202.21 g/mol
InChI Key: CMIRTSLVLKSHJO-UHFFFAOYSA-N
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Description

“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a derivative of imidazo[1,5-a]pyridine . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Chemical Reactions Analysis

While specific chemical reactions involving “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” are not detailed in the search results, it is known that imidazo[1,5-a]pyridine derivatives can undergo a variety of transformations .

Scientific Research Applications

Chemical Research

“3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” is a chemical compound with the molecular formula C11H10N2O2 . It is used in chemical research, particularly in the synthesis of various compounds .

Pharmaceutical Applications

Imidazo[1,5-a]pyridine, a significant structural component of this compound, is found in a large number of pharmaceuticals . It has been a subject of intense research for numerous decades .

Agrochemical Applications

Imidazo[1,5-a]pyridine is also a significant structural component of a large number of agrochemicals . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in the development of new agrochemicals .

Optoelectronic Devices

This class of aromatic heterocycles has shown great potential in materials science, particularly in the development of optoelectronic devices .

Sensors

Imidazo[1,5-a]pyridine derivatives have been used in the development of sensors . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in sensor technology .

Anti-Cancer Drugs

Imidazo[1,5-a]pyridine derivatives have been used in the development of anti-cancer drugs . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in cancer research .

Emitters for Confocal Microscopy and Imaging

Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in this field .

Anti-Tuberculosis Agents

Imidazo[1,5-a]pyridine analogues have shown significant potency against Mycobacterium tuberculosis . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” could potentially be used in the development of new anti-tuberculosis agents .

Future Directions

Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . A few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that “3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid” and its derivatives could have potential applications in the development of new drugs.

properties

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIRTSLVLKSHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropylimidazo[1,5-a]pyridine-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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